molecular formula C9H14Cl2N2 B1505874 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride CAS No. 486453-50-3

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride

Cat. No.: B1505874
CAS No.: 486453-50-3
M. Wt: 221.12 g/mol
InChI Key: JCLPXQYPOXVXBB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by its molecular structure, which includes a tetrahydroisoquinoline ring system with an amine group at the 4-position and two hydrochloride ions

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of MAO, resulting in increased levels of monoamines such as dopamine and serotonin . Additionally, this compound can bind to various receptors in the central nervous system, influencing neurotransmission and potentially offering therapeutic benefits for neurodegenerative disorders .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, it can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been shown to influence the expression of genes involved in neuroprotection and neuroinflammation . Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition . For instance, its interaction with monoamine oxidase results in the inhibition of the enzyme, thereby increasing the levels of monoamines . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have neuroprotective effects, potentially offering benefits for neurodegenerative diseases . At high doses, it can exhibit toxic effects, including neurotoxicity and adverse impacts on other organ systems . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of monoamines . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in energy production and oxidative stress responses . These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can also influence its overall activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride typically involves the following steps:

  • Formation of Tetrahydroisoquinoline Core: The core tetrahydroisoquinoline structure can be synthesized through the Biltz synthesis, which involves the reaction of benzylamine with formaldehyde and acetone under acidic conditions.

  • Introduction of the Amine Group: The amine group at the 4-position is introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used to handle the chemical reactions, and purification processes such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding quinoline derivative.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced form.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinoline derivatives.

  • Reduction: Reduced tetrahydroisoquinoline derivatives.

  • Substitution: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives are studied for their biological activities, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride is compared with other similar compounds, such as:

  • Tetrahydroisoquinoline: A closely related compound without the amine group.

  • 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride: A structural isomer with the amine group at the 6-position.

  • 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride: A methylated derivative with the amine group at the 6-position.

These compounds share similarities in their core structure but differ in their functional groups and positions, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;;/h1-4,9,11H,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLPXQYPOXVXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679372
Record name 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486453-50-3
Record name 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-isoquinolin-4-ylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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